molecular formula C23H24FN7O B2484178 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide CAS No. 1007060-79-8

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide

Cat. No. B2484178
CAS RN: 1007060-79-8
M. Wt: 433.491
InChI Key: SOEMILJFRDKMHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves versatile synthons, including 3-amino-4-cyano-2-thiophenecarboxamides. These synthons are used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and 4a-d, as well as unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides 5a-e. The synthetic pathways include cyclization reactions and involve various reagents and conditions .


Molecular Structure Analysis

The molecular formula of this compound is C23H24FN7O , with an average mass of 433.481 Da . The monoisotopic mass is 433.202637 Da .


Chemical Reactions Analysis

The compound undergoes cyclization reactions when heated under reflux with MeONa in BuOH. Depending on the presence of an activated CH2 group in the amide moiety, it can form either pyrido[2,3-d]pyrimidin-5-one derivatives or pyrido[2,3-d]pyrimidin-7-one derivatives .


Physical And Chemical Properties Analysis

  • IR Spectra : Key IR peaks include 3302 cm^-1 (NH) , 2210 cm^-1 (C≡N) , and 1662 cm^-1 (C=O) .

Scientific Research Applications

Antitubercular Activity

Research has explored the antitubercular potential of related compounds. While not specifically studied for this compound, it’s worth noting that derivatives with 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl groups have shown slightly improved anti-tubercular activity compared to 4-halo (para; C-4) substituted derivatives .

Thieno[3,2-d]pyrimidine Synthesis

The compound’s structure suggests it contains a thiazole ring. In the broader context of thieno[3,2-d]pyrimidine synthesis, similar heterocyclic systems have been investigated for their biological activities. Further exploration of this compound’s synthetic pathways and its derivatives could contribute to drug discovery efforts .

Pyrazole-4-carbonitrile Derivatives

Considering the pyrazole moiety in the compound, it’s relevant to explore its reactivity toward active methylene derivatives. For instance, the reaction of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile with malononitrile and ethyl cyanoacetate led to the formation of interesting derivatives. Investigating similar reactions with our compound may reveal novel pyrazole-based structures with potential pharmacological applications .

Future Directions

Research on the biological activities, pharmacological potential, and further synthetic modifications of this compound could provide valuable insights for future drug development .

properties

IUPAC Name

3-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O/c1-15-12-20(28-21(32)11-6-16-4-2-3-5-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h7-10,12-14,16H,2-6,11H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMILJFRDKMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide

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